molecular formula C28H27FN2O3S B2537852 6-fluoro-1-(4-methylbenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one CAS No. 892764-73-7

6-fluoro-1-(4-methylbenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one

Numéro de catalogue B2537852
Numéro CAS: 892764-73-7
Poids moléculaire: 490.59
Clé InChI: PRSBWRGPRVPLDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "6-fluoro-1-(4-methylbenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one" is a fluoroquinoline derivative, which is a class of compounds known for their antibacterial and antiplasmodial activities. These compounds are characterized by a quinoline nucleus substituted with various functional groups that can significantly affect their biological activity and pharmacokinetic properties.

Synthesis Analysis

The synthesis of fluoroquinoline derivatives often involves the introduction of substituents at key positions on the quinoline nucleus to enhance their activity. For instance, in the synthesis of new fluoroquinolone antibacterials, pyrrolidine derivatives with alkyloxime and aminomethyl substituents were coupled with quinolinecarboxylic acids, resulting in compounds with potent antimicrobial activity against a range of organisms, including resistant strains of Staphylococcus aureus . Similarly, the substitution of 6-fluoroquinolines at the 2 and 4 positions led to compounds with significant antiplasmodial activity, as demonstrated by their in vitro and in vivo efficacy against Plasmodium falciparum and Plasmodium berghei .

Molecular Structure Analysis

The molecular structure of fluoroquinoline derivatives is crucial for their biological activity. The presence of a fluorine atom at the C-8 position of the quinolone nucleus, for example, has been shown to enhance activity against Gram-positive organisms . Additionally, the structure-activity relationships indicate that the physicochemical properties, such as log P and log D, and the permeability of these compounds are important determinants of their antiplasmodial activity . The ion-pair complex study of a related compound, 1-(4-fluorobenzyl)pyridinium, highlights the significance of intramolecular and intermolecular hydrogen bonds and π-π stacking interactions in stabilizing the crystal structure, which may also be relevant for the stability of fluoroquinoline derivatives .

Chemical Reactions Analysis

The chemical reactivity of fluoroquinoline derivatives is influenced by the substituents present on the quinoline nucleus. The introduction of an oxime group in the synthesis of new fluoroquinolones has been shown to improve the pharmacokinetic parameters of these compounds . The reactivity of these compounds with biological targets, such as DNA gyrase and topoisomerase IV, is essential for their antibacterial action, while their interaction with heme or other targets within the Plasmodium parasite is key to their antiplasmodial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroquinoline derivatives, such as solubility, stability, and permeability, are critical for their biological efficacy and pharmacokinetic profile. The oxime moiety in the fluoroquinolones has been found to improve these properties, leading to better in vivo efficacy . The calculated physicochemical parameters, such as ligand efficiency, and experimentally determined permeability, are indicative of the potential of these compounds as therapeutic agents . The stability of the crystal structure, as influenced by hydrogen bonding and stacking interactions, is also an important aspect of their physical properties .

Applications De Recherche Scientifique

Radiopharmaceutical Applications

cGMP Production of Radiopharmaceutical [18 F]MK-6240 for PET Imaging Fluorine-18-labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240) is developed for PET imaging of human neurofibrillary tangles, a hallmark of Alzheimer's disease. This study discusses the automated radiosynthesis of [18 F]MK-6240, meeting FDA and USP standards for PET radiopharmaceuticals, indicating the relevance of fluorinated compounds in diagnostic imaging and neurodegenerative disease research (Collier et al., 2017).

Fluorinated Heterocycles Synthesis

1,3-Dipolar Cycloaddition of Difluoro-Substituted Azomethine Ylides This study explores the synthesis of 2-fluoro-4,5-dihydropyrroles via reactions involving difluorocarbene, highlighting the versatility of fluorinated intermediates in organic synthesis. Such methodologies could be applicable to the synthesis and functionalization of complex fluorinated compounds like "6-fluoro-1-(4-methylbenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one" (Novikov et al., 2005).

Bio-Organometallic Complexes

Bimetallic Ruthenium(II) Bridged by a Dypyrromethene Chromophore This research outlines the synthesis and DNA binding properties of a bimetallic Ru(II) complex, showcasing the application of fluorinated compounds in the development of potential therapeutic agents. Such studies imply the utility of fluorinated quinolines in medicinal chemistry, particularly in designing drugs and diagnostics (Swavey & Wang, 2015).

Synthesis and Application in Antibacterial Agents

Synthesis and Structure-Activity Relationships of Quinolonecarboxylic Acid Antibacterials Research focusing on the synthesis of quinolonecarboxylic acids with fluorine substitutions reveals their potent antibacterial activity against a broad spectrum of pathogens. Such studies demonstrate the critical role of fluorine in enhancing the antimicrobial efficacy of quinolines, suggesting potential applications for "6-fluoro-1-(4-methylbenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one" in developing new antibacterial agents (Miyamoto et al., 1990).

Propriétés

IUPAC Name

6-fluoro-1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O3S/c1-19-5-9-21(10-6-19)17-31-18-27(35(33,34)22-11-7-20(2)8-12-22)28(32)23-15-24(29)26(16-25(23)31)30-13-3-4-14-30/h5-12,15-16,18H,3-4,13-14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSBWRGPRVPLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCC4)F)S(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1-(4-methylbenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.